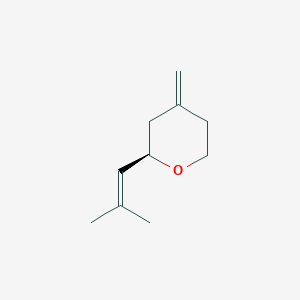
2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a stereoisomer of rose oxide, a fragrance compound found in roses and other flowers. This compound is known for its pleasant floral aroma and is widely used in the fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran involves the catalytic hydrogenation of 2-(2-methylprop-1-enyl)-4-methylenetetrahydropyran in the presence of hydrogen and a heterogeneous catalyst comprising ruthenium on an aluminum oxide support . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-10 bar.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The catalyst used in industrial production is often supported on a high-surface-area material to enhance its activity and longevity.
化学反应分析
Types of Reactions
2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are often employed.
Major Products Formed
Oxidation: Alcohols and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran has several scientific research applications:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in aromatherapy and as a natural fragrance in pharmaceutical formulations.
Industry: Widely used in the fragrance industry for its pleasant floral aroma, and in the flavor industry as a flavoring agent.
作用机制
The mechanism of action of 2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral aroma. The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell.
相似化合物的比较
Similar Compounds
cis-Rose oxide: Another stereoisomer of rose oxide with a slightly different aroma profile.
trans-Rose oxide: The compound , known for its distinct floral scent.
(E)-Rose oxide: Another isomer with unique olfactory properties.
Uniqueness
2-(2-Methylprop-1-enyl)4-methylenetetrahydropyran stands out due to its specific stereochemistry, which imparts a unique floral aroma compared to its isomers. Its stability and pleasant scent make it a valuable compound in the fragrance industry.
属性
CAS 编号 |
76936-34-0 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
(2R)-4-methylidene-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,10H,3-5,7H2,1-2H3/t10-/m0/s1 |
InChI 键 |
JRIATCFPZFOVNP-JTQLQIEISA-N |
手性 SMILES |
CC(=C[C@H]1CC(=C)CCO1)C |
规范 SMILES |
CC(=CC1CC(=C)CCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


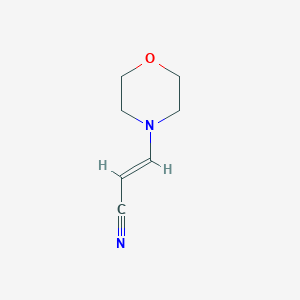


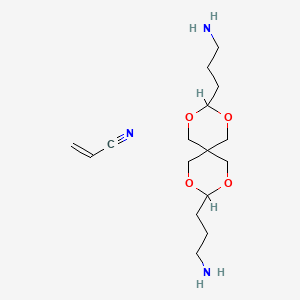
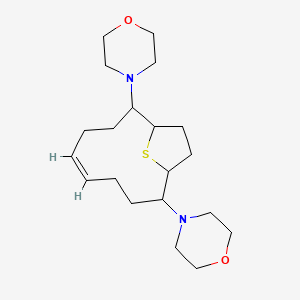
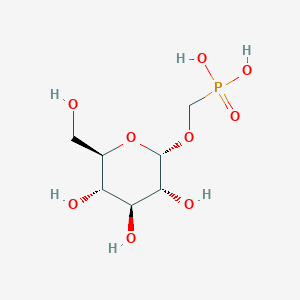
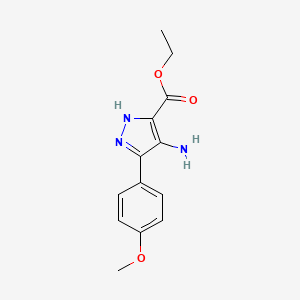
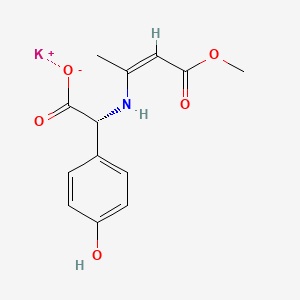

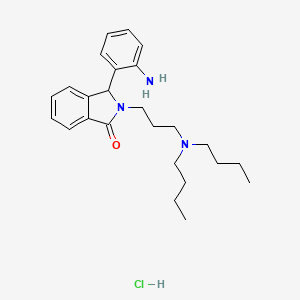
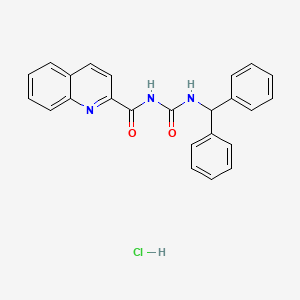
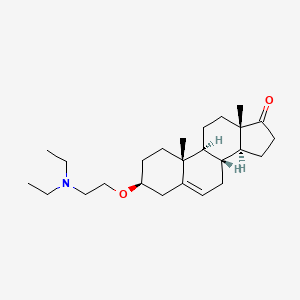
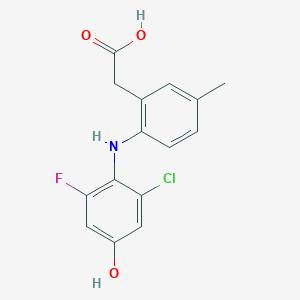
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
